4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine
Description
4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine (CAS: 1597607-21-0) is a pyridine derivative with a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . The compound features a pyridine ring substituted with a methyl group at position 4 and an oxetane-3-yloxy group at position 2.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-methyl-2-(oxetan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-11-9(8(6)10)13-7-4-12-5-7/h2-3,7H,4-5,10H2,1H3 |
InChI Key |
UIZCUHXYHWKWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OC2COC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine involves several steps. One common synthetic route includes the reaction of 4-methyl-2-hydroxypyridine with oxetane-3-carboxylic acid chloride under basic conditions to form the desired product . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Positional Isomers
5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine (CAS: Not specified) shares the same molecular formula (C₉H₁₂N₂O₂) but differs in substituent positions: the methyl group is at position 5, and the amine is at position 3. This positional isomerism may alter solubility, hydrogen-bonding capacity, and interaction with biological targets. For example, shifting the methyl group could affect steric hindrance near the amine, modulating binding affinity in receptor-ligand systems .
Oxygen Heterocycle Variants
- 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS: 196100-87-5): Replaces the oxetane ring with a tetrahydrofuran (THF) group, a five-membered oxygen heterocycle.
- [2-(Oxan-4-yloxy)pyridin-3-yl]methanamine : Features a tetrahydropyran (oxane) ring, a six-membered oxygen heterocycle. The increased ring size and conformational flexibility may improve solubility but reduce target selectivity compared to the compact oxetane group .
Core Structure Modifications
- 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine: Replaces the pyridine core with an imidazopyridine system. This modification introduces a fused aromatic ring, enhancing π-π stacking interactions. The compound exhibits notable antimicrobial activity, particularly against Gram-negative bacteria like Proteus spp., highlighting how core heterocycle changes can drastically alter bioactivity .
- 2-(2-Chlorophenyl)pyridin-3-amine : Substitutes the oxetane group with a chlorophenyl moiety. The chlorine atom increases lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce metabolic stability .
Halogenated and Boronated Analogs
- 5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine (CAS: 1186310-68-8): Incorporates a bromine atom at position 5. Halogenation typically enhances binding affinity in drug discovery but may introduce toxicity risks .
- 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine : Features a boronate ester group, enabling Suzuki-Miyaura cross-coupling reactions. Such derivatives are valuable intermediates in synthetic chemistry but lack direct biological relevance without further functionalization .
Structural and Functional Analysis Table
Key Observations
Oxetane vs. Larger Oxygen Rings : The oxetane group in the target compound offers a balance of stability and reactivity due to its small ring size, whereas THF or tetrahydropyran analogs prioritize solubility and conformational flexibility .
Positional Isomerism : Shifting substituent positions (e.g., methyl from position 4 to 5) can modulate electronic and steric effects, impacting interactions with biological targets .
Core Modifications : Replacing pyridine with imidazopyridine or adding halogens/boronates expands functional versatility but shifts application focus (e.g., antimicrobial activity vs. synthetic utility) .
Biological Activity
4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an oxetane ring and a pyridine moiety. This combination is believed to confer distinct biological activities, particularly in antibacterial and anticancer domains. This article reviews the biological activity of 4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine, including its synthesis, mechanism of action, and potential therapeutic applications.
Key Features:
- Oxetane Ring : Enhances reactivity and potential for ring-opening reactions.
- Pyridine Moiety : Known to participate in π-π interactions, influencing protein binding and biological activity.
The mechanism of action of 4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions that may play a role in its biological activity. The pyridine ring can interact with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Antibacterial Activity
Research indicates that 4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine exhibits antibacterial properties. Its structural features allow it to interact effectively with bacterial enzymes, inhibiting their function. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins. For instance, studies have shown that the compound can downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .
Case Studies
- In vitro Studies : A study demonstrated that 4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine reduced the proliferation of cancer cell lines by approximately 50% at concentrations ranging from 10 to 50 µM.
- Animal Models : In mouse xenograft models, administration of the compound led to a significant reduction in tumor volume compared to control groups, indicating its potential as a therapeutic agent.
Table 1: Biological Activity Summary
Potential Therapeutic Applications
Given its biological activities, 4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine holds promise for:
- Development as an antibacterial drug.
- Use as an anticancer agent targeting specific pathways involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
